molecular formula C4H3ClHgO B11947434 Mercury, chloro-3-furanyl- CAS No. 5857-38-5

Mercury, chloro-3-furanyl-

Cat. No.: B11947434
CAS No.: 5857-38-5
M. Wt: 303.11 g/mol
InChI Key: HUZUHOIYUDMYRA-UHFFFAOYSA-M
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Description

Mercury, chloro-3-furanyl- is an organomercury compound with the molecular formula C₄H₃ClHgO and a molecular weight of 303.11 g/mol . This compound is characterized by the presence of a mercury atom bonded to a chloro-3-furanyl group, which is a derivative of furan, a heterocyclic organic compound.

Preparation Methods

The synthesis of mercury, chloro-3-furanyl- typically involves the reaction of furan derivatives with mercury salts. One common method is the treatment of glycals with a mercury salt in an aqueous acidic solution or in dioxane, which produces furan diols . This procedure offers excellent yields and is a practical method for synthesizing furan derivatives.

Chemical Reactions Analysis

Mercury, chloro-3-furanyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of the mercury atom, which can participate in bonding through its vacant 6p π orbitals . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mercury, chloro-3-furanyl- has several scientific research applications, particularly in the fields of chemistry and environmental science. It is used in the study of mercury’s interaction with organic compounds and its effects on biological systems. The compound is also utilized in the development of fluorescent materials for mercury ion detection, which is significant for environmental monitoring and public health protection .

Mechanism of Action

The mechanism of action of mercury, chloro-3-furanyl- involves its interaction with protein receptors and other molecular targets. When mercury binds to these receptors, it can disrupt normal cellular functions by affecting calcium homeostasis, oxidative stress, and neurotransmitter release . These interactions occur at both the cellular and sub-cellular levels, leading to various toxic effects.

Comparison with Similar Compounds

Mercury, chloro-3-furanyl- can be compared with other organomercury compounds such as methylmercury and ethylmercury. While all these compounds share similar toxicological properties due to the presence of mercury, mercury, chloro-3-furanyl- is unique in its structural composition, which includes a chloro-3-furanyl group. This structural difference can influence its reactivity and interaction with biological systems .

Similar compounds include:

  • Methylmercury
  • Ethylmercury
  • Phenylmercury

These compounds are also studied for their toxicological effects and environmental impact.

Properties

CAS No.

5857-38-5

Molecular Formula

C4H3ClHgO

Molecular Weight

303.11 g/mol

IUPAC Name

chloro(furan-3-yl)mercury

InChI

InChI=1S/C4H3O.ClH.Hg/c1-2-4-5-3-1;;/h1,3-4H;1H;/q;;+1/p-1

InChI Key

HUZUHOIYUDMYRA-UHFFFAOYSA-M

Canonical SMILES

C1=COC=C1[Hg]Cl

Origin of Product

United States

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